1-ethyl-3-methyl-1H-pyrazol-4-amine

Physicochemical Properties Drug Discovery Chemical Synthesis

Researchers developing JAK kinase inhibitors or COX-targeted anti-inflammatory agents require precise 4-aminopyrazole building blocks where N-alkyl substitution critically governs nucleophilicity and target binding. 1-Ethyl-3-methyl-1H-pyrazol-4-amine (CAS 947763-34-0) delivers the exact 1-ethyl-3-methyl pattern required for valid SAR data. • Enables systematic JAK1/2/3 selectivity profiling; related scaffolds achieve low nanomolar IC50 values. • C-4 amine handle supports parallel library synthesis for agrochemical and medicinal chemistry programs. • Supplied with ≥97% purity; batch-specific QC documentation available.

Molecular Formula C6H13Cl2N3
Molecular Weight 198.09 g/mol
CAS No. 947763-34-0
Cat. No. B1522066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-methyl-1H-pyrazol-4-amine
CAS947763-34-0
Molecular FormulaC6H13Cl2N3
Molecular Weight198.09 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C)N.Cl.Cl
InChIInChI=1S/C6H11N3.2ClH/c1-3-9-4-6(7)5(2)8-9;;/h4H,3,7H2,1-2H3;2*1H
InChIKeyBUTOBTHSCSCHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-methyl-1H-pyrazol-4-amine Overview


1-Ethyl-3-methyl-1H-pyrazol-4-amine (CAS 947763-34-0) is a C-4 amino-substituted pyrazole building block [1]. This compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs . The 4-aminopyrazole core is a recognized pharmacophore found in multiple clinical-stage kinase inhibitors, establishing the general utility of this scaffold class .

1-Ethyl-3-methyl Substitution in 4-Aminopyrazole SAR


Generic substitution among 4-aminopyrazole analogs is not scientifically justified due to the profound impact of N-alkyl substituents on the pyrazole ring's electronic distribution and steric accessibility. The specific 1-ethyl-3-methyl pattern of this compound determines the nucleophilicity of the C-4 amine, which governs regioselectivity in subsequent derivatization reactions . Furthermore, preliminary mechanistic studies suggest that the specific alkyl substitution profile directly influences the binding affinity to molecular targets such as cyclooxygenase (COX) enzymes . Replacing this compound with a regioisomer (e.g., 3-ethyl-1-methyl-1H-pyrazol-4-amine) or a des-alkyl analog would alter the molecule's three-dimensional shape and hydrogen-bonding capabilities, thereby invalidating established synthetic protocols and biological screening data .

1-Ethyl-3-methyl-1H-pyrazol-4-amine Evidence


Predicted pKa and Lipophilicity

The predicted acid dissociation constant (pKa) and lipophilicity of 1-ethyl-3-methyl-1H-pyrazol-4-amine provide a baseline for its reactivity and solubility relative to its regioisomer. The pKa value is predicted to be 4.20 ± 0.10, which is critical for understanding protonation states under physiological and synthetic conditions [1]. The boiling point is predicted to be 243.2 ± 20.0 °C, and the density is 1.12 g/mL [1]. In contrast, the regioisomer 3-ethyl-1-methyl-1H-pyrazol-4-amine exhibits different predicted physicochemical properties due to the altered substitution pattern, though specific quantitative values for this comparator were not found in the available literature .

Physicochemical Properties Drug Discovery Chemical Synthesis

Kinase Inhibition Potential

While direct quantitative inhibition data for 1-ethyl-3-methyl-1H-pyrazol-4-amine against specific kinases is not available in the public domain, class-level evidence strongly supports the potential of this compound as a precursor to potent kinase inhibitors. Studies on 4-amino-(1H)-pyrazole derivatives have demonstrated that compounds with this scaffold can achieve nanomolar IC50 values against Janus kinases (JAKs). For example, a related compound (3f) in a series of 4-amino-(1H)-pyrazole derivatives exhibited IC50 values of 3.4 nM against JAK1, 2.2 nM against JAK2, and 3.5 nM against JAK3 [1]. The specific 1-ethyl-3-methyl substitution pattern on the pyrazole ring is expected to modulate binding affinity and selectivity, making this compound a valuable starting point for SAR studies targeting specific kinase isoforms .

Kinase Inhibition JAK Inhibitors Cancer Research

COX Inhibition Potential

Literature suggests that 1-ethyl-3-methyl-1H-pyrazol-4-amine may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs . While specific IC50 values for this compound against COX-1 or COX-2 were not found, this mechanistic implication positions it as a potential scaffold for developing novel anti-inflammatory agents. In contrast, other pyrazole derivatives have shown varying degrees of COX-2 selectivity, and the 1-ethyl-3-methyl substitution pattern may influence this selectivity profile [1].

Anti-inflammatory COX Inhibition Pain Research

1-Ethyl-3-methyl-1H-pyrazol-4-amine Applications


JAK Inhibitor Synthesis for Oncology

Leverage the 4-aminopyrazole core of 1-ethyl-3-methyl-1H-pyrazol-4-amine to design and synthesize a library of analogs targeting Janus kinases (JAK1, JAK2, JAK3). Class-level evidence indicates that related 4-amino-(1H)-pyrazole derivatives can achieve low nanomolar IC50 values against JAK isoforms [1]. The specific 1-ethyl-3-methyl substitution pattern can be systematically varied to optimize potency and selectivity profiles, making this compound a strategic starting material for medicinal chemistry programs focused on myeloproliferative disorders and cancer immunotherapy.

Selective COX-2 Inhibitor Development

Utilize 1-ethyl-3-methyl-1H-pyrazol-4-amine as a core scaffold for the development of novel anti-inflammatory agents. Literature suggests potential activity against cyclooxygenase (COX) enzymes . By employing structure-activity relationship (SAR) studies around the N1 and C3 positions, researchers can explore the influence of alkyl substitution on COX-1/COX-2 selectivity, with the goal of identifying lead compounds with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agrochemical Library Building Block

Employ 1-ethyl-3-methyl-1H-pyrazol-4-amine as a versatile building block for the parallel synthesis of diverse heterocyclic compounds with potential herbicidal or fungicidal activity. The primary amine at the C-4 position is a reactive handle for introducing various functional groups, enabling the rapid generation of chemical libraries for screening in agrochemical discovery programs .

Enzyme-Substrate Mechanistic Probe

Use 1-ethyl-3-methyl-1H-pyrazol-4-amine as a mechanistic probe to investigate enzyme-substrate binding interactions. The compound's predicted pKa of 4.20 ± 0.10 [2] indicates that it will exist in a mixture of protonated and unprotonated states at physiological pH, which can be exploited to study the role of charge state in enzyme recognition and catalysis. This information is valuable for understanding the fundamental biochemistry of pyrazole-binding enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-3-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.